Lithium 7-fluorobenzo[d]oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives, specifically characterized by the presence of a fluorine atom and a carboxylate group. Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, which contribute to their unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural features and reactivity.
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate can be sourced from various chemical suppliers and research institutions focusing on organic synthesis and pharmaceutical development. It is classified under heterocyclic compounds, specifically as a fluorinated oxazole derivative. The molecular formula for this compound is , with a molecular weight of 195.15 g/mol.
The synthesis of Lithium 7-fluorobenzo[d]oxazole-2-carboxylate typically involves several steps, including the formation of the oxazole ring and subsequent functionalization. A common synthetic route includes:
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate features a distinct molecular structure characterized by:
The canonical SMILES representation of this compound is COC(=O)C1=NC2=C(O1)C=C(C=C2)F
, which illustrates its structural framework.
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include nucleophiles such as amines or thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
The mechanism of action for Lithium 7-fluorobenzo[d]oxazole-2-carboxylate primarily involves its interactions at the molecular level with biological targets or catalysts:
This mechanism makes it a candidate for further exploration in drug development and biochemical applications .
Relevant data includes melting points, boiling points, and spectral properties obtained through techniques like NMR and IR spectroscopy, which confirm structural integrity post-synthesis .
Lithium 7-fluorobenzo[d]oxazole-2-carboxylate has several potential applications:
CAS No.: 126-71-6
CAS No.: 132843-44-8
CAS No.: 2226-71-3
CAS No.: